

Unraveling the Diverse Cellular Impact of Farnesyl Pyrophosphate: A Comparative Analysis

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Compound of Interest

Compound Name:

Farnesyl pyrophosphate
ammonium

Cat. No.:

B15619873

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For researchers, scientists, and drug development professionals, understanding the nuanced effects of farnesyl pyrophosphate (FPP) across different cell lines is critical for advancing therapeutic strategies. This guide provides a comparative analysis of FPP's influence on various cell types, supported by experimental data and detailed methodologies, to illuminate its potential in drug development.

Farnesyl pyrophosphate, a key intermediate in the mevalonate pathway, plays a pivotal role in a multitude of cellular processes.[1] Its effects are not uniform, varying significantly depending on the cell type and experimental conditions. This analysis synthesizes findings from multiple studies to offer a comparative perspective on FPP's impact on cell viability, apoptosis, and signaling pathways.

Comparative Effects of FPP on Cell Viability and Death

The cellular response to FPP is highly context-dependent, ranging from inducing acute cell death to modulating proliferation. The following table summarizes the observed effects of FPP on different cell lines as reported in various studies.



Cell Line/Type	FPP Concentration	Observed Effect	Citation
P815 (Mastocytoma)	60 μg/mL	Acute cell death	[2]
A20 (B cell line)	Not specified	Induces cell death	[2]
Jurkat (T cell line)	Not specified	Induces cell death	[2]
Primary Spleen Cells	Not specified	Induces cell death	[2]
Primary Thymocytes	Not specified	Induces cell death	[2]
HL60 (Promyelocytic leukemia)	Not specified	Protected against radiation-induced toxicity	[3]
Human Skin Fibroblasts	Not specified	Protected against radiation-induced toxicity	[3]
Human Smooth Muscle Cells (HSMC)	25 μM (of FPP analogue TR006)	Inhibited proliferation	[4]
Human Keratinocytes	Not specified	Suppressed gene transcription related to differentiation and migration	[5]
SIHA (Cervical Carcinoma)	Not specified	Influenced cytotoxic effects of lovastatin	[6]
SCC9, SCC25 (Head and Neck Squamous Cell Carcinoma)	Not specified	Influenced cytotoxic effects of lovastatin	[6]
Mouse Ovarian Cancer Cells	Not specified	Less effective than GGPP in rescuing from statin-induced cell death	[7]

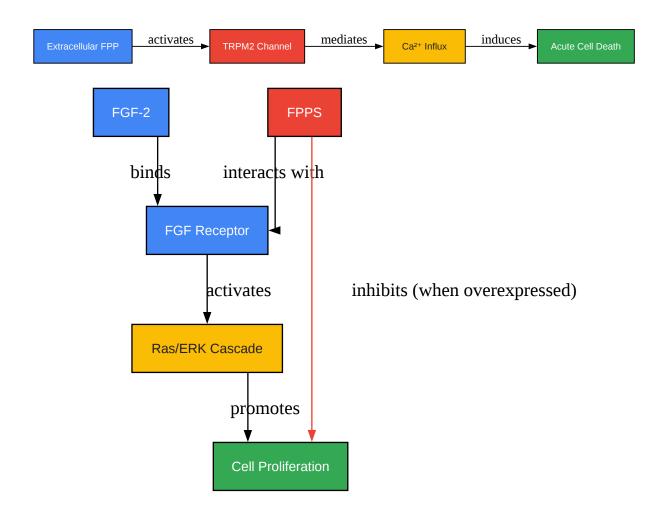
Signaling Pathways Modulated by FPP



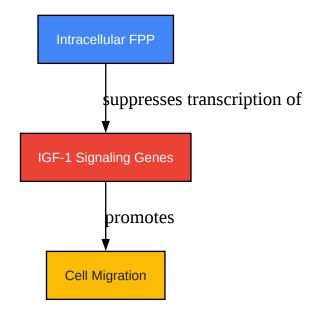
FPP's influence on cellular function is mediated through its interaction with various signaling pathways. Understanding these pathways is crucial for targeted drug development.

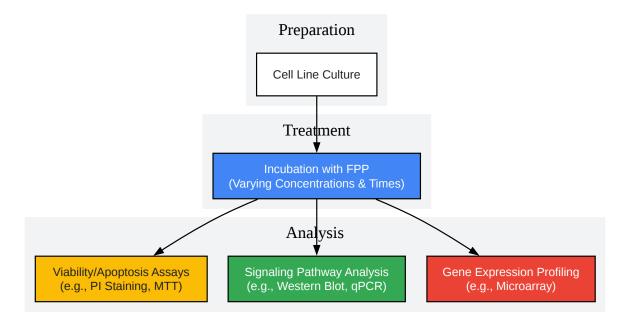
FPP-Induced Acute Cell Death via TRPM2

In several cell lines, FPP has been identified as a danger signal that triggers acute cell death. [2][8] This process is dependent on extracellular calcium influx and the activation of the transient receptor potential melastatin 2 (TRPM2) cation channel.[2][8]









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